
KY02111
Übersicht
Beschreibung
KY02111 is a small molecule inhibitor of the canonical WNT signaling pathway, specifically targeting β-catenin. It is known for its ability to promote the differentiation of human pluripotent stem cells into cardiomyocytes.
Wissenschaftliche Forschungsanwendungen
KY02111 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um den WNT-Signalweg und seine Rolle in verschiedenen biologischen Prozessen zu untersuchen.
Biologie: Wird bei der Differenzierung menschlicher pluripotenter Stammzellen in Kardiomyozyten eingesetzt, was die Untersuchung der Herzentwicklung und -regeneration unterstützt.
Medizin: Potenzielle Anwendungen in der regenerativen Medizin, insbesondere bei der Entwicklung von Therapien für Herzerkrankungen.
Industrie: Wird bei der Produktion von Kardiomyozyten für das Drug-Screening und die Toxizitätsprüfung eingesetzt
Wirkmechanismus
This compound übt seine Wirkung aus, indem es den kanonischen WNT-Signalweg hemmt. Es bindet an β-Catenin und verhindert so seine Wechselwirkung mit anderen Proteinen im Signalweg. Diese Hemmung führt zur Herunterregulierung von WNT-Zielgenen und fördert die Differenzierung menschlicher pluripotenter Stammzellen in Kardiomyozyten. Zu den beteiligten molekularen Zielen und Signalwegen gehören β-Catenin, GSK-3β und TCF/LEF-Transkriptionsfaktoren .
Wirkmechanismus
Target of Action
KY02111 primarily targets the canonical WNT signaling pathway . This pathway plays a crucial role in regulating cell proliferation, differentiation, and migration . Although the direct target of this compound within this pathway remains unknown, it is suggested that it inhibits WNT signaling .
Mode of Action
This compound interacts with its targets by inhibiting the canonical WNT signaling . This inhibition is distinct from other WNT inhibitors and promotes the differentiation of pluripotent stem cells (PSCs) to cardiomyocytes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the WNT signaling pathway . By inhibiting this pathway, this compound promotes the differentiation of human pluripotent stem cells (hPSCs) into cardiomyocytes .
Pharmacokinetics
It is soluble in dmso , which may influence its bioavailability and delivery in a research setting.
Result of Action
The inhibition of the WNT signaling pathway by this compound results in the promotion of cardiomyocyte differentiation . It has been shown to increase the proportion of cardiomyocytes in various stem cell lines, including human and mouse PSCs .
Action Environment
The action of this compound can be influenced by the environment in which it is used. For instance, it has been shown to produce robust cardiac differentiation of hPSCs in a xeno-free, defined medium, devoid of serum and any kind of recombinant cytokines and hormones . This suggests that the efficacy and stability of this compound can be influenced by the specific conditions of the culture medium.
Biochemische Analyse
Biochemical Properties
KY02111 interacts with the Wnt signaling pathway, a critical biochemical reaction pathway involved in cellular processes such as cell growth, differentiation, and stem cell renewal . By inhibiting the Wnt pathway, this compound can influence the activity of various enzymes and proteins associated with this pathway .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by promoting the differentiation of pluripotent stem cells into cardiomyocytes . This involves impacting cell signaling pathways, specifically the Wnt pathway, and influencing gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an inhibitor of the Wnt signaling pathway . It exerts its effects at the molecular level by binding to components of the Wnt pathway, inhibiting its activation, and thereby influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. It has been noted for its stability and long-term effects on cellular function, particularly in the differentiation of pluripotent stem cells into cardiomyocytes .
Metabolic Pathways
This compound is involved in the Wnt signaling pathway, a critical metabolic pathway in cells . It interacts with various enzymes and cofactors within this pathway, and its inhibitory action can affect metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly detailed in the search results. Given its role in the Wnt signaling pathway, it is likely that it interacts with various transporters or binding proteins within the cell .
Subcellular Localization
As a Wnt pathway inhibitor, it is likely to be found in locations within the cell where the Wnt signaling pathway components are present .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von KY02111 umfasst mehrere Schritte, beginnend mit der Herstellung der Benzothiazol-Kernstruktur. Die wichtigsten Schritte umfassen:
Bildung des Benzothiazol-Kerns: Die Synthese beginnt mit der Reaktion von 2-Aminothiophenol mit Chlorethylchlorid unter Bildung von 2-Chlor-N-(2-Mercaptophenyl)acetamid. Dieser Zwischenstoff wird dann zu dem Benzothiazol-Kern cyclisiert.
Funktionalisierung: Der Benzothiazol-Kern wird weiter funktionalisiert, indem verschiedene Substituenten eingeführt werden, um die gewünschte chemische Struktur von this compound zu erreichen. .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber für die Großproduktion optimiert. Dies umfasst die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsmethoden und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts sicherzustellen .
Analyse Chemischer Reaktionen
Reaktionstypen
KY02111 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können eingesetzt werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind bei der Modifikation von this compound üblich
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Nukleophile Reagenzien wie Natriummethoxid und Kalium-tert-butoxid werden verwendet
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können .
Vergleich Mit ähnlichen Verbindungen
KY02111 ist einzigartig in seiner Fähigkeit, die Kardiomyozytendifferenzierung durch einen Mechanismus zu fördern, der sich von anderen WNT-Inhibitoren unterscheidet. Ähnliche Verbindungen sind:
BIO: Ein GSK-3β-Inhibitor, der ebenfalls die Kardiomyozytendifferenzierung fördert, jedoch über einen anderen Mechanismus.
CHIR99021: Ein weiterer GSK-3β-Inhibitor mit ähnlichen Anwendungen, aber unterschiedlichen molekularen Zielen.
XAV939: Ein Tankyrase-Inhibitor, der AXIN stabilisiert und zur Hemmung der WNT-Signalgebung führt
This compound zeichnet sich durch seine spezifische Zielsetzung von β-Catenin und seinen einzigartigen Wirkmechanismus aus, was es zu einem wertvollen Werkzeug in der regenerativen Medizin und Herzforschung macht .
Eigenschaften
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-23-14-7-3-11(9-15(14)24-2)4-8-17(22)21-18-20-13-6-5-12(19)10-16(13)25-18/h3,5-7,9-10H,4,8H2,1-2H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFKEVQQSKQXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429194 | |
| Record name | KY02111 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118807-13-8 | |
| Record name | KY-02111 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118807138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KY02111 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(6-chloro-1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KY-02111 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AXH36YF6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic Acid](/img/structure/B1673800.png)

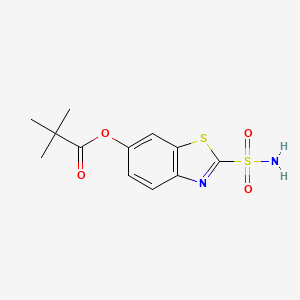
![(4R,6S)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,6-dimethylphenyl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B1673803.png)
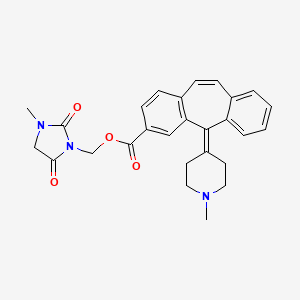

![(betaR,gammaS)-4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]thio]-gamma-hydroxy-beta-methylbenzenebutanoic acid sodium salt](/img/structure/B1673807.png)
![6-Hydroxybenzo[b]thiophene-2-sulfonamide](/img/structure/B1673808.png)
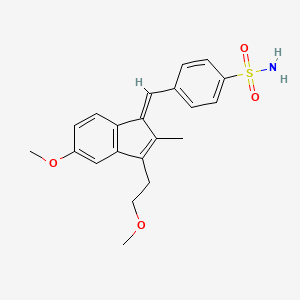

![Methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B1673811.png)
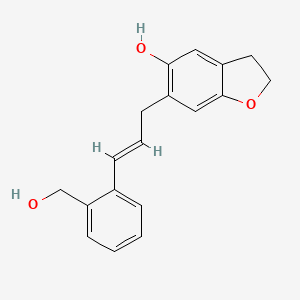
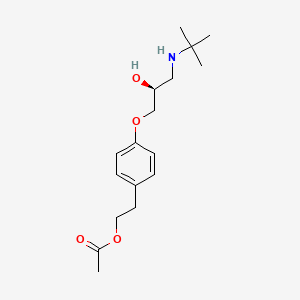
![(2S)-N-[(2R)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1673819.png)
